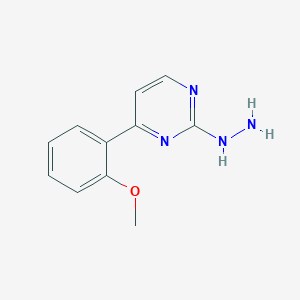

2-Hydrazino-4-(2-methoxyphenyl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(2-methoxyphenyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-10-5-3-2-4-8(10)9-6-7-13-11(14-9)15-12/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHDPZDSPMXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 2-hydrazinopyrimidine (B184050) derivatives typically involves the reaction of a corresponding 2-chloropyrimidine (B141910) or 2-thiopyrimidine with hydrazine (B178648) hydrate (B1144303). For the specific synthesis of 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine, a common route would involve the initial synthesis of 2-chloro-4-(2-methoxyphenyl)pyrimidine. This intermediate can be prepared through the condensation of a β-ketoester with urea (B33335) or thiourea, followed by chlorination. Subsequent reaction of the 2-chloro derivative with hydrazine hydrate would yield the final product.

The characterization of the synthesized compound would be achieved through various spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of N-H stretching vibrations from the hydrazino group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise structure, showing the characteristic chemical shifts for the aromatic protons of the pyrimidine (B1678525) and methoxyphenyl rings, as well as the protons of the hydrazino and methoxy (B1213986) groups. Mass spectrometry would be used to confirm the molecular weight of the compound.

Pharmacological Potential and Biological Activities of 2 Hydrazino 4 2 Methoxyphenyl Pyrimidine Analogues

Anticancer and Antiproliferative Activities

The search for novel anticancer agents has led to the extensive investigation of pyrimidine (B1678525) derivatives. Analogues of 2-hydrazino-4-(2-methoxyphenyl)pyrimidine have been evaluated for their ability to inhibit cancer cell growth and proliferation through various mechanisms.

Inhibition of Kinases (e.g., EGFR, VEGFR-2, FAK, CDKs, PI3Kδ)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. While the pyrimidine core is a key feature of many kinase inhibitors, specific inhibitory data for analogues of this compound against kinases such as EGFR, VEGFR-2, FAK, CDKs, and PI3Kδ are not extensively available in the current literature. The structural similarity of these compounds to known kinase inhibitors suggests that this is a promising area for future investigation.

Cytotoxicity Against Cancer Cell Lines (e.g., HepG-2, MCF-7, MDA-231, HCT-116, Caco-2, TPC-1, A549, Huh-7)

The cytotoxic effects of pyrimidine analogues have been evaluated against a panel of human cancer cell lines. One study on novel hydrazino-fused pyrimidines investigated the cytotoxic activity of a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Among the synthesized compounds, a derivative featuring a 7-[2-(2-methoxyphenyl)ethenyl] moiety, which is structurally related to the core of interest, was assessed for its activity against the hepatocellular carcinoma cell line (HepG-2) and the breast cancer cell line (MCF-7). nih.govresearchgate.net

The compound, 7-[2-(2-methoxyphenyl)ethenyl]-3-[2-(4-chlorophenyl)hydrazinyl]-5-methylpyrazolo[1,5-a]pyrimidin-2-amine, demonstrated notable cytotoxic effects. nih.gov The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Compound Name | Cancer Cell Line | IC50 (µg/mL) |

| 7-[2-(2-methoxyphenyl)ethenyl]-3-[2-(4-chlorophenyl)hydrazinyl]-5-methylpyrazolo[1,5-a]pyrimidin-2-amine | HepG-2 | 14.32 |

| 7-[2-(2-methoxyphenyl)ethenyl]-3-[2-(4-chlorophenyl)hydrazinyl]-5-methylpyrazolo[1,5-a]pyrimidin-2-amine | MCF-7 | 16.61 |

Effects on Cell Cycle Progression

The regulation of the cell cycle is a critical process that, when disrupted, can lead to uncontrolled cell proliferation and tumor development. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. However, based on the available scientific literature, there is currently a lack of specific information regarding the effects of this compound analogues on cell cycle progression in cancer cells.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in various diseases, including cancer. Pyrimidine derivatives have been explored for their potential to modulate inflammatory pathways.

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are considered important targets for anti-inflammatory drugs. A study focusing on pyrimidine derivatives as selective COX-2 inhibitors provides insights into the potential of this scaffold. nih.govmdpi.com While not direct analogues of this compound, certain pyrimidine derivatives with methoxyphenyl substitutions have been evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov

The study revealed that some of these derivatives exhibited high selectivity towards COX-2. nih.govmdpi.com The IC50 values for two such compounds, designated L1 and L2, are detailed in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| L1 | >100 | 1.5 |

| L2 | 50.5 | 1.2 |

These findings suggest that the pyrimidine scaffold, when appropriately substituted, can be a promising template for the development of selective COX-2 inhibitors. nih.govmdpi.com

In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory activity of new chemical entities. This model mimics the acute inflammatory response. Despite the promising in vitro COX inhibition data for some pyrimidine analogues, specific studies on the in vivo anti-inflammatory effects of this compound analogues using the carrageenan-induced paw edema model are not extensively documented in the available literature. Further research in this area would be valuable to confirm the anti-inflammatory potential of this class of compounds in a physiological setting.

Antimicrobial Activities

Analogues of this compound have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antitubercular efficacy. The core pyrimidine structure, often functionalized with various substituents, plays a crucial role in their mechanism of action, which can range from inhibiting essential enzymes to disrupting cell membrane integrity.

Antibacterial Efficacy

Hydrazide-hydrazone derivatives, a class to which this compound analogues belong, are recognized for their broad-spectrum antibacterial activity. Studies on various pyrimidine derivatives have identified compounds with significant potency against both Gram-positive and Gram-negative bacteria. For instance, certain arylazopyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial activity, showing promising results. healthinformaticsjournal.com Similarly, newly synthesized pyrimidine analogues have been reported to exhibit satisfactory potency against bacterial strains like Staphylococcus aureus. healthinformaticsjournal.com The presence of the azomethine group (-N=CH-) in hydrazone derivatives is often considered a key pharmacophore responsible for their biological activity. mdpi.com

Research into pyrimidine Schiff bases has also highlighted their selective activity against specific bacterial strains, such as Enterococcus faecalis. researchgate.net The structural modifications on the pyrimidine ring significantly influence the antibacterial spectrum and efficacy.

Table 1: Antibacterial Activity of Selected Pyrimidine Analogues

| Compound Type | Test Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Arylazopyrazolo[1,5-a]pyrimidine derivative | Staphylococcus aureus | 12.5 | healthinformaticsjournal.com |

| Pyrazolo[1,5-a]pyrimidine derivative | Gram-positive isolates | 0.125 - 0.50 | mdpi.com |

Antifungal Efficacy

The antifungal potential of pyrimidine derivatives is well-documented, with some compounds being developed as commercial fungicides for agricultural use. nih.gov Analogues of this compound are expected to share this property. Studies on novel pyrimidine derivatives have shown that many possess significant fungicidal activities against a range of phytopathogenic fungi. nih.gov For example, certain synthesized pyrimidine compounds demonstrated potent activity against fungi such as Aspergillus terreus and Botryosphaeria dothidea, with MIC values indicating strong inhibitory effects. healthinformaticsjournal.com

The structure-activity relationship (SAR) studies reveal that substituents on the pyrimidine ring are critical for antifungal potency. For instance, the presence of a trifluoromethoxy group on a phenyl ring attached to the pyrimidine core was found to enhance the activity against several fungal species. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Analogues

| Compound Type | Test Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Arylazopyrazolo[1,5-a]pyrimidine derivative | Aspergillus terreus | 25 | healthinformaticsjournal.com |

| Novel pyrimidine analogue | Botryosphaeria dothidea | 10.5 | healthinformaticsjournal.com |

Antitubercular Efficacy

Hydrazide-hydrazones have historically been a cornerstone in the development of antitubercular drugs, with isoniazid (B1672263) being a prominent example. nih.gov This makes analogues of this compound promising candidates for antitubercular activity. Research has shown that hybrid molecules containing hydrazone linkages exhibit potent activity against Mycobacterium tuberculosis. nih.gov

Recent advances have focused on pyrimidine-containing compounds as potential antitubercular agents, with some candidates entering clinical trials. ucl.ac.uknih.gov These molecules often target essential enzymes in M. tuberculosis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis. nih.gov The structural diversity of pyrimidine derivatives allows for the design of compounds with high efficacy and selectivity against the pathogen. ucl.ac.uknih.gov

Antiviral Activities

The pyrimidine scaffold is a fundamental component of many antiviral drugs. healthinformaticsjournal.com Hydrazone derivatives have also been reported to possess antiviral properties. nih.govturkjps.org Consequently, analogues of this compound are of significant interest in the search for new antiviral agents.

Research has demonstrated that pyrimidine derivatives can exhibit a broad spectrum of antiviral activity, including against HIV. juniperpublishers.com More recently, with the emergence of new viral threats, the focus has expanded. For instance, pyrimidine biosynthesis inhibitors have been shown to synergistically inhibit SARS-CoV-2 infection when combined with nucleoside analogues. nih.gov This suggests that compounds interfering with pyrimidine metabolism can be a viable strategy for antiviral therapy. Nucleoside analogues, many of which are based on pyrimidine structures, form a major class of antiviral drugs and can act through mechanisms like lethal mutagenesis or chain termination of viral RNA. mdpi.com

Antioxidant Properties

Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key therapeutic goal. researchgate.netijpsonline.com Pyrimidine derivatives have shown considerable promise as antioxidant agents due to their ability to scavenge free radicals. ijpsonline.comresearchgate.net The antioxidant capacity of these compounds is often attributed to the presence of electron-donating substituents on the pyrimidine nucleus. researchgate.net

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their antioxidant activity, with some compounds exhibiting radical scavenging activity higher than that of ascorbic acid. mdpi.com The presence of a methoxyphenyl group, as in the target compound's analogues, can contribute to the antioxidant potential. Various in vitro assays, such as the DPPH radical scavenging method, are commonly used to evaluate the antioxidant efficacy of these compounds. mdpi.com

Other Reported Biological Activities

Beyond the aforementioned activities, analogues of this compound and related structures have been explored for other therapeutic applications.

Antimalarial Activity: The pyrimidine ring is a key feature in several antimalarial drugs, such as pyrimethamine. juniperpublishers.com Research into novel pyrimidine derivatives continues to yield promising antimalarial candidates. For instance, triazolopyrimidine-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium falciparum, have shown potent parasite growth inhibition. nih.gov Additionally, sulfonamide-based pyrimidine derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. malariaworld.orgrsc.org

Molluscicidal Activity: Certain pyrimidine derivatives have been investigated for their potential to control mollusc populations, which can act as intermediate hosts for various parasites. Studies have shown that some newly synthesized pyrazole (B372694), isoxazole, pyridine (B92270), and pyrimidine derivatives exhibit promising molluscicidal activities. nih.gov For example, nicotinonitrile derivatives have been screened for their activity against land snails. nih.gov

Influence of the Hydrazino Moiety and its Modifications

The hydrazino group at the C2 position of the pyrimidine ring is a crucial pharmacophore that significantly influences the biological profile of these derivatives. Its primary role often involves acting as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Modifications of the hydrazino moiety have been a central strategy in optimizing the activity of pyrimidine derivatives. One common modification is the conversion of the terminal -NH2 group into hydrazones by condensation with various aldehydes and ketones. For instance, the reaction of 2-hydrazino-4-(trifluoromethyl)pyrimidine (B175915) with 1-(4-methoxyphenyl)ethanone yields the corresponding hydrazone derivative. sigmaaldrich.comchemicalbook.com This transformation not only alters the steric and electronic properties of the molecule but can also introduce new points of interaction with target enzymes or receptors.

Furthermore, the hydrazino group can serve as a reactive handle for constructing fused heterocyclic systems. The reaction of pyrimidines with hydrazine (B178648) can lead to skeletal remodeling, converting the pyrimidine ring into a pyrazole ring under certain conditions. nih.gov This highlights the versatile reactivity of the hydrazino group in generating novel scaffolds. In other instances, treatment of pyrimidine derivatives with hydrazine hydrate (B1144303) can lead to the formation of hydrazino derivatives, which can then be converted to other fused systems like triazolopyrimidines. orientjchem.org

The importance of the hydrazino linker is also seen in its role as a precursor for creating fused pyrazolo[3,4-d]pyrimidine systems, which are recognized as bioisosteres of purines and have shown significant anticancer properties. orientjchem.org

Impact of the (Methoxyphenyl) Substitution Pattern (e.g., ortho-, para-)

The substitution pattern of the methoxy (B1213986) group on the phenyl ring at the C4 position of the pyrimidine core has a profound effect on the molecule's conformation and, consequently, its biological activity. The position of the methoxy group (ortho, meta, or para) dictates the spatial arrangement of the phenyl ring relative to the pyrimidine scaffold, influencing how the molecule fits into a receptor's binding pocket.

Studies on related heterocyclic compounds have demonstrated that the position of the methoxy group can significantly alter biological outcomes. For example, in a series of pyranopyrimidinone derivatives, a 3,4-dimethoxyphenyl derivative was found to be inactive, whereas the introduction of a third methoxy group led to enhanced activity. researchgate.net Similarly, research on pyridine derivatives showed that increasing the number of methoxy groups could lead to a significant improvement in antiproliferative activity, with IC50 values decreasing as the number of methoxy groups increased from two to four. mdpi.com

| Compound Series | Substitution Pattern | Observed Activity | Reference |

|---|---|---|---|

| Pyranopyrimidinones | 3,4-dimethoxyphenyl | Inactive | researchgate.net |

| Pyranopyrimidinones | Introduction of a third methoxy group | Enhanced activity | researchgate.net |

| Pyridine Derivatives | Two OMe groups | IC50 >50 μM | mdpi.com |

| Pyridine Derivatives | Three OMe groups | IC50 = 12 μM | mdpi.com |

| Pyridine Derivatives | Four OMe groups | IC50 <25 μM | mdpi.com |

Role of Substituents on the Pyrimidine Ring (e.g., Trifluoromethyl, Thiophene)

Introducing substituents onto the pyrimidine ring is a key strategy for modulating the physicochemical properties and biological activity of the parent compound.

The compound 2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a prime example of this strategy. nih.gov In studies on other pyrimidine series, the addition of a trifluoromethyl group was shown to radically improve hydrogen bond strength with target residues. scielo.brresearchgate.net For instance, research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives indicated that while the CF3 group did not have as much influence on activity as initially assumed for one series, the introduction of a chlorine atom at another position led to a marked increase in activity compared to the 7-oxo derivatives. mdpi.com This suggests that the effect of the CF3 group is highly context-dependent and can be synergistic with other substituents.

Thiophene (B33073) Ring: The replacement of a phenyl ring with a bioisosteric heterocycle like thiophene can lead to improved activity. Thiophene rings can engage in different types of interactions (e.g., sulfur-aromatic interactions) and can alter the metabolic profile of the compound. While the search results mention the synthesis of pyrimidine derivatives incorporating thiophene, specific SAR data comparing a thiophene substituent to the methoxyphenyl group on this particular scaffold is not detailed. gsconlinepress.com However, the inclusion of heteroaryl rings is a common and often successful strategy in medicinal chemistry to enhance biological activity. researchgate.net

Effects of Fused Heterocyclic Rings (e.g., Pyrazolo-, Pyrido-, Thieno-Pyrimidines)

Fusing a heterocyclic ring to the pyrimidine core creates a more rigid, planar, and often more potent molecule. These bicyclic systems are prevalent in many clinically approved drugs. nih.gov The nature of the fused ring dictates the shape and electronic properties of the resulting scaffold, leading to diverse biological activities.

Pyrazolo[3,4-d]pyrimidines: This fused system is a well-known purine (B94841) isostere and has been extensively explored for anticancer activity, particularly as kinase inhibitors. orientjchem.org The synthesis of these compounds often starts from substituted hydrazino-pyrimidines, highlighting the synthetic utility of the core structure. orientjchem.org

Pyrido[2,3-d]pyrimidines: The fusion of a pyridine ring to the pyrimidine core results in the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in medicinal chemistry with a range of biological activities. nih.gov The synthesis can be achieved through the condensation of an α,β-unsaturated ketone with an amino-pyrimidine derivative. nih.gov

Thiazolo[4,5-d]pyrimidines: The incorporation of a thiazole (B1198619) ring leads to thiazolo[4,5-d]pyrimidines, which have been investigated as potential anticancer agents. mdpi.com SAR studies on this scaffold have shown that substitutions on both the pyrimidine and the fused thiazole portions are critical for activity. mdpi.com

The development of fused pyrimidine systems is a major area of research, with numerous reports on their synthesis and biological evaluation against various diseases. nih.govnih.govjchr.org

| Fused System | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Purine bioisostere | Anticancer (e.g., EGFR-TK inhibitors) | orientjchem.org |

| Pyrido[2,3-d]pyrimidine | Privileged scaffold | Antioxidant, Anticancer | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Contains trifluoromethyl group | Anticancer | mdpi.com |

| Triazolo[1,5-a]pyrimidine | Piperidinyl-substituted | Anti-HIV | gsconlinepress.com |

| Pyrimido[1,2-b]-1,2,4,5-tetrazine | Fused tetrazine ring | Antiviral (HCMV protease) | nih.gov |

Correlation of Electron-Withdrawing and Electron-Releasing Groups with Biological Activity

The electronic nature of substituents on the pyrimidine and its associated phenyl ring is a determining factor for biological activity. The balance between electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) fine-tunes the molecule's ability to interact with its biological target.

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3), nitro (-NO2), and chloro (-Cl) decrease the electron density of the aromatic system.

Enhanced Binding: An EWG such as -CF3 on a pyrimidine-based compound was found to significantly improve the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in matrix metalloproteinase-7, leading to a better binding affinity. scielo.brresearchgate.net

Reaction Influence: The presence of EWGs (e.g., Cl, NO2) on chalcones used in the synthesis of pyrido[2,3-d]pyrimidines was found to favor the formation of the oxidized final product. nih.gov

Electron-Releasing Groups (ERGs): Also known as electron-donating groups (EDGs), these include methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups.

Reduced Activity: In some contexts, ERGs can be detrimental to activity. An SAR analysis revealed that substituting an electron-donating group for the standard moiety reduced the anti-inflammatory action of certain pyrimidine derivatives. gsconlinepress.com

Enhanced Activity: Conversely, in other systems, ERGs are beneficial. Pyranopyrimidinone derivatives possessing electron-donating groups were found to be potent antioxidants. researchgate.net

The interplay between EWGs and ERGs is complex and target-specific. For instance, a SAR diagram for chloropyrazine-tethered pyrimidine hybrids indicates that the placement of EWGs and ERGs at different positions on the pyrimidine and phenyl rings leads to varied biological outcomes. researchgate.net This underscores the importance of a systematic exploration of electronic effects in the optimization of this compound derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in screening virtual libraries of compounds. For pyrimidine derivatives, which are known to target a wide array of proteins, including kinases and other enzymes, docking studies can provide valuable insights into their mechanism of action. nih.govnih.gov

In a typical molecular docking study involving a pyrimidine derivative, the compound would be docked into the active site of a target protein. The results would be analyzed based on the binding energy and the interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, studies on 4-(methoxyphenyl) pyrimidine derivatives have shown their potential as kinase inhibitors, where the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov

Illustrative Molecular Docking Results for a Representative Pyrimidine Derivative:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | MET793, LYS745 | Hydrogen Bond |

| Kinase B | -7.9 | LEU844, VAL726 | Hydrophobic |

| Enzyme C | -9.2 | TYR337, PHE340 | Pi-Pi Stacking |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The assessment of ADMET properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools have become indispensable for the early-stage evaluation of compounds, reducing the reliance on costly and time-consuming experimental assays. afjbs.comnih.gov For pyrimidine derivatives, these predictions can guide the optimization of their structures to improve their drug-like properties. nih.gov

An in silico ADMET profile for a compound like this compound would involve the prediction of various parameters. These include intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.

Illustrative In Silico ADMET Profile for a Representative Pyrimidine Derivative:

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderately permeable |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | >90% | High affinity for plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely excreted by the kidneys |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table contains example data generated for illustrative purposes and does not reflect verified data for this compound.

Prediction of Pharmacokinetic Properties

Computational models are increasingly used to predict the pharmacokinetic (PK) properties of drug candidates, providing an early indication of how a compound will behave in a biological system. figshare.comnih.gov These models can predict parameters such as bioavailability, clearance, half-life, and volume of distribution. For novel pyrimidine derivatives, these predictions are vital for prioritizing compounds for further development.

The prediction of pharmacokinetic properties is often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. Various computational tools and web servers are available for these predictions. acs.org

Illustrative Predicted Pharmacokinetic Properties for a Representative Pyrimidine Derivative:

| Pharmacokinetic Parameter | Predicted Value |

| Oral Bioavailability | Moderate to High |

| Clearance | Low |

| Half-life (t½) | 2-4 hours |

| Volume of Distribution (VDss) | > 0.5 L/kg |

This table displays hypothetical data for illustrative purposes and does not represent actual predicted values for this compound.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Binding Interactions)

Understanding the molecular mechanism of action of a compound is fundamental to its development as a therapeutic agent. Computational methods, particularly molecular dynamics (MD) simulations, can provide a detailed picture of how a ligand interacts with its target protein over time. mdpi.com For pyrimidine derivatives, which can act as enzyme inhibitors, these studies can reveal the key interactions that are responsible for their inhibitory activity. researchgate.net

MD simulations can be used to study the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of individual amino acid residues in the binding process. This information is invaluable for the rational design of more potent and selective inhibitors.

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For pyrimidine (B1678525) derivatives, the nature and position of substituents on the pyrimidine ring and any attached aryl moieties significantly influence their biological activity.

In the context of 2-hydrazinopyrimidine (B184050) analogues, modifications to the hydrazino group, such as the formation of hydrazones, can lead to compounds with enhanced antimicrobial or anticancer properties. The electronic properties of the substituents on the aryl ring at the 4-position are also critical. Electron-donating groups, such as the methoxy (B1213986) group, can affect the electron density of the pyrimidine ring and influence binding to target proteins. The position of the methoxy group (ortho, meta, or para) on the phenyl ring can also lead to different biological profiles due to steric and electronic effects. Further SAR studies on a focused library of 2-Hydrazino-4-(aryl)pyrimidines would be necessary to delineate the precise structural requirements for optimal activity in each therapeutic area.

Conclusion

General Strategies for Pyrimidine Ring Construction

The formation of the core pyrimidine ring is the foundational step in the synthesis. This can be achieved through various strategies, primarily categorized as cyclization approaches and multicomponent reactions. mdpi.com

Cyclization reactions are a conventional and widely used method for constructing the pyrimidine scaffold. These methods typically involve the condensation of two fragments, where one provides a three-carbon (C-C-C) unit and the other provides a nitrogen-carbon-nitrogen (N-C-N) unit. nih.govresearchgate.net This is often referred to as a [3+3] annulation strategy.

A classic example is the reaction between a 1,3-dicarbonyl compound and an amidine or a related N-C-N synthon like urea (B33335), thiourea, or guanidine (B92328). nih.gov The reaction proceeds through a condensation-cyclization sequence to form the heterocyclic ring. nih.gov Various catalysts and reaction conditions, including microwave irradiation and the use of catalysts like copper(II), can be employed to improve yields and reaction times. mdpi.comresearchgate.net

Table 1: Common Cyclization Strategies for Pyrimidine Synthesis

| Strategy | Reactant 1 (C-C-C source) | Reactant 2 (N-C-N source) | Resulting Intermediate/Product | Reference(s) |

| Prins Cyclization | 1,3-Dicarbonyl compounds (e.g., β-ketoesters, malonates) | Amidines, Guanidine, Urea, Thiourea | Substituted pyrimidinones (B12756618) or pyrimidinethiones | nih.gov |

| [3+3] Cycloaddition | α,β-Unsaturated ketones (Chalcones) | Benzamidine | Substituted pyrimidines | researchgate.net |

| [4+2] Cycloaddition | Not specified for primary pyrimidine ring formation | Not specified for primary pyrimidine ring formation | Primarily for annulated pyrimidine systems | nih.gov |

| From Alkynes | Propargylic alcohols | Amidines | 2,4-Disubstituted or 2,4,6-trisubstituted pyrimidines | mdpi.comresearchgate.net |

| From Bromoenones | Trifluorinated 2-bromoenones | Aryl- and alkylamidines | Trifluoromethylated pyrimidines | organic-chemistry.org |

Multicomponent reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient. bohrium.comacs.org Several MCRs have been developed for pyrimidine synthesis.

One notable sustainable approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to aromatization. organic-chemistry.orgnih.gov Other MCRs may involve the reaction of ketones, aldehydes, and an ammonia (B1221849) source to construct the pyrimidine ring. mdpi.comorganic-chemistry.org For instance, a pseudo-five-component reaction involving a methyl aryl ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of polysubstituted pyrimidines. mdpi.com

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Reference(s) |

| Iridium-Catalyzed Synthesis | Amidines, Alcohols (up to 3 different ones) | PN5P–Ir–pincer complexes | Regioselective, sustainable, liberates H₂ and H₂O | organic-chemistry.orgacs.orgnih.gov |

| Nickel-Catalyzed Coupling | Alcohols, Amidines | Nickel complex catalysts | Dehydrogenative coupling | mdpi.com |

| Pseudo-Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium acetate (2 equiv.) | Triflic acid | [C-C+C+N+C+N] cyclocondensation | mdpi.com |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol (C1 source) | None specified | Eco-friendly, [3 + 2 + 1] annulation | organic-chemistry.org |

Synthesis of 2-Hydrazinopyrimidine (B184050) Core

The introduction of the hydrazino (-NHNH₂) group at the C2 position of the pyrimidine ring is a critical step. This is typically achieved after the main ring has been constructed, via nucleophilic substitution on a pyrimidine bearing a suitable leaving group at the 2-position.

The most common method for synthesizing 2-hydrazinopyrimidines is the nucleophilic displacement of a leaving group by hydrazine (B178648). sci-hub.se The leaving group is typically a halide (e.g., chloro) or a thio-based group (e.g., methylthio).

From Halopyrimidines : 2-Chloropyrimidines are excellent precursors for this transformation. The reaction involves treating the 2-chloropyrimidine (B141910) derivative with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or N,N-dimethylpropanolamine. google.comgoogle.com The highly nucleophilic hydrazine readily displaces the chloride ion to form the desired 2-hydrazinopyrimidine. google.com

From Thio-Derivatives : Pyrimidine-2-thiones or their S-alkylated derivatives are also effective substrates. nih.gov The thione is first alkylated (e.g., with ethyl iodide) to form a 2-alkylthiopyrimidine. nih.gov This alkylthio group is a good leaving group and can be subsequently displaced by hydrazine hydrate to yield the sulfur-free 2-hydrazinopyrimidine product. nih.govmdpi.com

Table 3: Synthesis of 2-Hydrazinopyrimidine via Nucleophilic Substitution

| Precursor | Reagent | Product | Key Reaction | Reference(s) |

| 2-Chloropyrimidine derivative | Hydrazine hydrate (N₂H₄·H₂O) | 2-Hydrazinopyrimidine derivative | Nucleophilic Aromatic Substitution (SNAr) | google.comgoogle.com |

| Pyrimidine-2-thione derivative | 1. Alkylating agent (e.g., EtI) 2. Hydrazine hydrate | 2-Hydrazinopyrimidine derivative | S-Alkylation followed by Nucleophilic Substitution | nih.govnih.gov |

| 2-Alkylthiopyrimidine derivative | Hydrazine hydrate | 2-Hydrazinopyrimidine derivative | Nucleophilic Substitution | sci-hub.senih.gov |

The synthesis of the target molecule relies on the availability of key precursors and intermediates. For the formation of the 2-hydrazinopyrimidine core, the essential precursors are the activated pyrimidines mentioned above.

2-Chloropyrimidines : These are typically synthesized from the corresponding pyrimidin-2-ones by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com

Pyrimidine-2-thiones : These are readily accessible through the cyclization of a 1,3-dicarbonyl compound with thiourea. nih.govmdpi.com

2-Alkylthiopyrimidines : As mentioned, these are intermediates prepared by the S-alkylation of pyrimidine-2-thiones. nih.gov

For the specific synthesis of this compound, a key intermediate would be 2-chloro-4-(2-methoxyphenyl)pyrimidine or 4-(2-methoxyphenyl)pyrimidine-2(1H)-thione .

Introduction of the (Methoxyphenyl) Moiety

The 4-(2-methoxyphenyl) substituent is generally not added to a pre-formed pyrimidine ring. Instead, it is incorporated during the initial ring construction by using a starting material that already contains this specific moiety. This ensures correct regiochemistry and is synthetically more straightforward.

The strategy involves the cyclization reaction described in section 2.1.1, using a 1,3-dicarbonyl compound or an α,β-unsaturated ketone that bears the 2-methoxyphenyl group.

From β-Ketoesters/Diketones : A compound such as 1-(2-methoxyphenyl)butane-1,3-dione or an equivalent β-ketoester can be condensed with guanidine or thiourea. This reaction directly installs the 2-methoxyphenyl group at the 4-position of the resulting pyrimidine ring.

From Chalcones : An alternative precursor is a chalcone (B49325) (an α,β-unsaturated ketone) derived from the Claisen-Schmidt condensation of 2-methoxybenzaldehyde with a suitable ketone, or from the reaction of 2-methoxyacetophenone with an aldehyde. This substituted chalcone is then cyclized with an N-C-N synthon to build the pyrimidine ring with the desired substitution pattern.

Table 4: Precursors for the Introduction of the (Methoxyphenyl) Moiety

| Precursor Type | Specific Example | Reaction Partner (N-C-N source) | Resulting Pyrimidine Intermediate |

| β-Diketone | 1-(2-methoxyphenyl)butane-1,3-dione | Guanidine, Thiourea, or Amidine | 2-Amino/Thio/Substituted-4-(2-methoxyphenyl)pyrimidine |

| β-Ketoester | Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | Guanidine, Thiourea, or Amidine | 2-Amino/Thio/Substituted-4-(2-methoxyphenyl)pyrimidin-6-one |

| Chalcone | 1-(2-Methoxyphenyl)-3-aryl-2-propen-1-one | Guanidine or Amidine | 2-Amino/Substituted-4-(2-methoxyphenyl)-6-arylpyrimidine |

| Enaminone | 3-(Dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | Guanidine or Amidine | 2-Amino/Substituted-4-(2-methoxyphenyl)pyrimidine |

By combining these methodologies—constructing the pyrimidine ring with the embedded (2-methoxyphenyl) group to form an intermediate like 2-chloro-4-(2-methoxyphenyl)pyrimidine, followed by nucleophilic substitution with hydrazine—the target compound This compound can be synthesized efficiently.

Derivatization Strategies for this compound

The presence of the highly reactive hydrazino group in this compound opens up a plethora of possibilities for derivatization, allowing for the construction of more complex molecular architectures. These derivatization strategies are pivotal in medicinal chemistry for the development of new therapeutic agents.

Formation of Hydrazones (Schiff Bases)

The condensation reaction between the hydrazino group of this compound and various aldehydes or ketones leads to the formation of the corresponding hydrazones, also known as Schiff bases. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration process. The resulting hydrazones are characterized by the presence of a C=N-NH- linkage.

The versatility of this reaction allows for the introduction of a wide range of substituents at the imine carbon, depending on the carbonyl compound used. This modularity is highly advantageous for structure-activity relationship (SAR) studies.

Table 1: Examples of Hydrazone Derivatives from 2-Hydrazinopyrimidines

| Carbonyl Reactant | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | 2-(2-Benzylidenehydrazino)-4-(2-methoxyphenyl)pyrimidine |

| Acetophenone | 2-(2-(1-Phenylethylidene)hydrazino)-4-(2-methoxyphenyl)pyrimidine |

Cyclocondensation Reactions to Fused Pyrimidines (e.g., Pyrazolo-, Triazolo-Pyrimidines)

The bifunctional nature of the hydrazino group in this compound makes it an excellent precursor for cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve the reaction of the hydrazinopyrimidine with a compound containing two electrophilic centers, leading to the formation of a new ring fused to the pyrimidine core.

Pyrazolo[1,5-a]pyrimidines: The reaction of 2-hydrazinopyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring.

Triazolo[4,3-a]pyrimidines: The synthesis of triazolo[4,3-a]pyrimidines can be achieved through the reaction of 2-hydrazinopyrimidines with one-carbon electrophiles, such as formic acid, or by the cyclization of intermediate acylhydrazides. For example, acylation of the hydrazino group followed by acid-catalyzed cyclization can lead to the formation of the triazole ring.

Table 2: Examples of Fused Pyrimidine Derivatives from 2-Hydrazinopyrimidines

| Reagent | Fused Heterocyclic System |

|---|---|

| Acetylacetone | 5,7-Dimethyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate | 5-Hydroxy-7-methyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |

Acylation Reactions

The hydrazino group of this compound can be readily acylated by reacting it with various acylating agents, such as acid chlorides or acid anhydrides. This reaction typically takes place in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide formed during the reaction.

Acylation introduces an acyl group onto one or both nitrogen atoms of the hydrazine moiety. The position of acylation can often be controlled by the reaction conditions. The resulting acylhydrazides are stable compounds and can serve as intermediates for further transformations, including the synthesis of fused heterocycles as mentioned previously.

Table 3: Examples of Acylated Derivatives of 2-Hydrazinopyrimidines

| Acylating Agent | Product |

|---|---|

| Acetic Anhydride | N'-(4-(2-Methoxyphenyl)pyrimidin-2-yl)acetohydrazide |

Future Perspectives and Research Directions

Design of Novel Pyrimidine (B1678525) Scaffolds with Enhanced Selectivity and Potency

The molecular architecture of 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine presents considerable scope for chemical alteration to boost its biological effects. The hydrazino group at the C-2 position is a particularly reactive site, which can be utilized as a building block to construct a range of heterocyclic systems, such as pyrazoles and triazoles, through reactions with suitable chemical partners. researchgate.net Such modifications have the potential to yield compounds with superior binding affinities and selectivity for specific biological targets.

The 2-methoxyphenyl group at the C-4 position is also pivotal in the molecule's interaction with target proteins. Through structure-activity relationship (SAR) studies, researchers can introduce various substituents onto the phenyl ring to assess their impact on the compound's potency and selectivity. For example, the addition of electron-withdrawing or electron-donating groups could alter the molecule's electronic characteristics and thereby influence its binding capabilities.

Moreover, the pyrimidine ring itself is amenable to modification. The creation of fused pyrimidine derivatives, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, has been demonstrated to produce compounds with notable biological activities. researchgate.netrsc.org These fused systems can function as bioisosteres of purines, which allows them to interact with a diverse array of biological targets. researchgate.net

| Modification Strategy | Potential Outcome | Relevant Research Areas |

|---|---|---|

| Derivatization of the hydrazino group | Creation of novel heterocyclic systems with improved target binding. | Synthesis of pyrazole (B372694), triazole, and other nitrogen-containing heterocycles. |

| Substitution on the phenyl ring | Modulation of electronic properties to enhance potency and selectivity. | Structure-Activity Relationship (SAR) studies, synthesis of substituted aryl pyrimidines. |

| Fusion of the pyrimidine ring | Development of bioisosteres with novel biological activities. | Synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. |

Exploration of New Therapeutic Applications

The adaptability of the pyrimidine scaffold indicates that this compound and its derivatives could find a broad spectrum of therapeutic uses. nih.govgsconlinepress.com Pyrimidine derivatives have been widely investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. jacsdirectory.commdpi.com

The hydrazone moiety, which can be easily synthesized from the hydrazino group, is a recognized pharmacophore with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govasianjpr.com The amalgamation of the pyrimidine core with the hydrazone functional group in derivatives of this compound could pave the way for the discovery of new therapeutic agents with improved efficacy. For instance, 2-pyrimidinyl hydrazone derivatives have shown potential as antileishmanial agents. nih.gov

The potential therapeutic applications for derivatives of this compound are summarized in the table below.

| Therapeutic Area | Potential Mechanism of Action | Key Molecular Features |

|---|---|---|

| Oncology | Inhibition of kinases such as EGFR, CDK, and PI3K. researchgate.netnih.govresearchgate.net | The pyrimidine core can mimic the purine (B94841) bases of ATP, while the substituted aryl group can provide specificity for the kinase binding site. |

| Infectious Diseases | Inhibition of microbial enzymes or disruption of microbial cell processes. jacsdirectory.com | The hydrazone moiety and the pyrimidine ring can interact with various microbial targets. |

| Inflammation | Modulation of inflammatory pathways. | The pyrimidine scaffold can serve as a template for designing inhibitors of enzymes involved in inflammation. |

| Neurological Disorders | Interaction with central nervous system targets. nih.gov | The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems could be exploited to design CNS-active agents. nih.gov |

Advanced Computational Modeling and Drug Design Approaches

Computational modeling is an indispensable tool in contemporary drug discovery. researchgate.netmdpi.com For this compound, computational methods can be harnessed to expedite the design and development of new drug candidates.

Molecular docking studies can be utilized to forecast the binding modes of derivatives of this compound with various biological targets. This can aid in pinpointing crucial interactions and steering the design of more potent inhibitors. nih.gov For example, docking studies have been instrumental in elucidating the binding of pyrimidine derivatives to kinase domains. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies can be conducted to forge a correlation between the chemical structure of pyrimidine derivatives and their biological activity. mdpi.com This can assist in predicting the activity of new compounds prior to their synthesis, thereby conserving time and resources.

Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex, which helps in understanding the stability of the binding and the role of solvent molecules. researchgate.net

| Computational Technique | Application in Drug Design | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | Identification of key interactions for rational drug design. |

| QSAR | Correlating chemical structure with biological activity. | Prediction of the activity of novel compounds. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of ligand-protein complexes. | Understanding binding stability and the role of solvent. |

Clinical Translation Potential

The successful transition of any new drug candidate from the laboratory to the clinic hinges on several factors, including its efficacy, safety, and pharmacokinetic profile. The pyrimidine scaffold is a well-established pharmacophore found in many FDA-approved drugs, which suggests that pyrimidine derivatives can possess favorable drug-like properties. nih.govnih.gov

The capacity of the pyrimidine ring to function as a bioisostere for other aromatic systems can enhance the pharmacokinetic and pharmacodynamic properties of a drug. nih.govresearchgate.net Through meticulous design of derivatives of this compound, it may be feasible to develop compounds with good oral bioavailability and metabolic stability.

The development of selective and potent inhibitors based on the this compound scaffold could usher in new therapeutic options for a variety of diseases. nih.gov Subsequent preclinical and clinical studies will be essential to ascertain the safety and efficacy of these compounds in humans.

Q & A

Q. What are the common synthetic routes for 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution of a chloro-pyrimidine precursor with hydrazine hydrate. For example, reacting 4-chloro-2-(2-methoxyphenyl)pyrimidine with excess hydrazine hydrate in methanol under reflux (5–6 hours) yields the target compound. Optimization includes:

- Stoichiometry : A 1:1.5 molar ratio of precursor to hydrazine hydrate improves substitution efficiency .

- Solvent : Methanol or ethanol enhances solubility and reduces side reactions.

- Purification : Recrystallization from ethyl acetate or column chromatography removes unreacted hydrazine and byproducts .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- NMR Spectroscopy : - and -NMR confirm the hydrazino (-NH-NH) group and aromatic protons from the methoxyphenyl moiety.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic Potential (ESP) : To identify reactive sites using Multiwfn software .

- HOMO-LUMO Gaps : To assess charge-transfer behavior and stability .

- Thermochemical Data : Atomization energies and ionization potentials validate experimental observations .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity results in studies involving this compound?

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting biological assays .

- Solubility Optimization : Test dimethyl sulfoxide (DMSO) or cyclodextrin-based solutions to ensure consistent bioavailability .

- Target Validation : Perform kinase inhibition assays (e.g., ATP-binding site competition) to confirm specificity .

Q. What strategies resolve low crystallinity during X-ray diffraction analysis?

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .

- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions promotes ordered crystal growth .

- Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in challenging datasets .

Q. How can researchers optimize computational parameters for accurate DFT studies?

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and LANL2DZ for transition metals (if applicable) .

- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate aqueous or methanol environments .

- Exchange-Correlation Functionals : Compare B3LYP (hybrid) vs. PBE (pure GGA) to evaluate sensitivity to exact exchange terms .

Q. What experimental approaches validate the compound’s mechanism of action in kinase inhibition?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase active sites (e.g., EGFR or VEGFR2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamics .

- Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- LC-MS Monitoring : Track intermediates and byproducts in real-time .

- Reaction Quenching : Add ice-cold water to terminate reactions and precipitate the product selectively .

- Green Chemistry : Replace hydrazine hydrate with safer alternatives (e.g., Boc-protected hydrazines) to reduce toxicity .

Methodological Notes

- Safety : Hydrazine derivatives are toxic and mutagenic. Use fume hoods, PPE, and institutional protocols .

- Data Reproducibility : Report solvent purity, temperature gradients, and DFT convergence criteria in detail .

- Open-Source Tools : Use Multiwfn for wavefunction analysis and SHELX for crystallography to ensure accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.